molecular formula C9H15N3 B8060551 3-methyl-3-(1H-pyrazol-3-yl)piperidine

3-methyl-3-(1H-pyrazol-3-yl)piperidine

Cat. No.: B8060551
M. Wt: 165.24 g/mol
InChI Key: MJSHMCHYLYGRQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 3-methylpiperidine with 1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and the reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-methyl-3-(1H-pyrazol-3-yl)piperidine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Methyl-3-(1H-pyrazol-3-yl)piperidine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-3-(1H-pyrazol-3-yl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, leading to downstream effects in biological systems. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-3-(1H-pyrazol-3-yl)piperidine is similar to other piperidine derivatives and pyrazole-containing compounds. its unique structural features, such as the presence of the methyl group and the pyrazole ring, distinguish it from other compounds in its class. Some similar compounds include:

  • Piperidine derivatives: Piperidine itself and its various substituted analogs.

  • Pyrazole derivatives: Other pyrazole-containing compounds with different substituents.

Properties

IUPAC Name

3-methyl-3-(1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-9(4-2-5-10-7-9)8-3-6-11-12-8/h3,6,10H,2,4-5,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHMCHYLYGRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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